2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Description
2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core and a 3-nitrophenyl substituent. The compound’s structure includes:
- Imidazole ring: Substituted with a cyclohexyl group at the N1 position, enhancing lipophilicity and steric bulk.
- 3-Nitrophenyl group: A strong electron-withdrawing substituent that may modulate reactivity and biological interactions.
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(19-13-5-4-8-15(11-13)21(23)24)12-25-17-18-9-10-20(17)14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSGIWMYWVSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the cyclohexyl group and the nitrophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target’s imidazole distinguishes it from pyrimidine () or oxadiazole () derivatives. Imidazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to pyrimidine.
- Nitro Positioning : The 3-nitrophenyl group in the target contrasts with nitro groups on heterocycles (e.g., 5-nitroimidazole in ), which could alter electronic effects and bioactivity.
- Steric Effects: The cyclohexyl group introduces greater steric hindrance compared to methyl or amino substituents in pyrimidine analogs ().
Physicochemical Properties
- Density and Solubility : The pyrimidine analog () has a predicted density of 1.37 g/cm³, likely lower than the target due to the absence of a bulky cyclohexyl group.
- Hydrogen Bonding: Compounds with diamino-pyrimidine cores () exhibit intramolecular N–H⋯N bonds, forming S(7) ring motifs. The target’s imidazole-thioether may favor similar interactions but with different geometry.
- Crystal Packing : In analogs like N-(3,4-dichlorophenyl)acetamide (), dihedral angles between aromatic rings (54.8°–77.5°) influence molecular planarity and crystal stability. The target’s 3-nitrophenyl group may reduce planarity compared to chloro-substituted analogs.
Biological Activity
The compound 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a member of the imidazole derivative family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an imidazole ring, a sulfanyl group, and a nitrophenyl acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Aminobenzimidazole | Staphylococcus aureus | 4 μg/mL |
| 2-Imidazolidinone | Escherichia coli | 8 μg/mL |
These findings suggest that the compound may share similar antimicrobial properties due to structural similarities with other effective agents.
Anti-inflammatory Effects
Studies indicate that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, compounds with similar structures have been evaluated for their ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, demonstrating their anti-inflammatory potential.
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| Imidazole Derivative A | 75% | 10 |
| Imidazole Derivative B | 85% | 5 |
The data indicates that the compound could potentially serve as an anti-inflammatory agent by inhibiting COX activity.
Anticancer Activity
Imidazole derivatives have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study evaluated the anticancer effects of a related imidazole compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 20 μM, with an IC50 value of approximately 15 μM.
The biological activity of this compound is likely attributed to:
- Metal Chelation: Similar compounds have shown metal-chelating abilities that may contribute to their biological effects.
- Enzyme Inhibition: The inhibition of key enzymes involved in inflammation and cancer progression is a common mechanism among imidazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
